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Compound of Interest

Compound Name: 3-Methyloctanal

Cat. No.: B3050425

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 25882-73-9

This technical guide provides an in-depth overview of 3-Methyloctanal, a branched-chain
aldehyde with applications in various chemical and biological fields. This document
consolidates its chemical and physical properties, spectral data, and relevant biological
pathways, presenting the information in a structured and accessible format for professionals in
research and drug development.

Core Chemical and Physical Properties

3-Methyloctanal is a colorless liquid with a characteristic odor. Its fundamental properties are
summarized in the table below.
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Property Value Reference
CAS Number 25882-73-9 [11[2]
Molecular Formula CoH1s0 [1][2]
Molecular Weight 142.241 g/mol [1]

Boiling Point 183.7 °C at 760 mmHg [1]

Density 0.813 g/cm? [1]

Flash Point 58.9 °C [1]
Refractive Index 1.4204 (estimate) [1]

Spectral Data and Analysis

Detailed spectral analysis is crucial for the identification and characterization of 3-
Methyloctanal. While a complete set of experimentally-derived spectra with full peak
assignments is not readily available in public repositories, this section provides predicted data
and typical spectral features for aldehydes of this class.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Methyloctanal is expected to exhibit characteristic signals for
its aliphatic and aldehydic protons. The chemical shifts (8) are predicted based on the
molecular structure.
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Proton Assignment Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (ppm) (9) (Hz)

H1 (Aldehyde) 9.6-9.8 Triplet ~2-3

H2 2.2-2.4 Multiplet

H3 1.8-2.0 Multiplet

CHs (at C3) 0.9-1.0 Doublet ~6-7

H4-H7 (Alkyl Chain) 1.2-1.6 Multiplet

H8 (Terminal CHs) 0.8-0.9 Triplet ~7

Experimental Protocol for tH NMR Spectroscopy: A standard protocol for obtaining a *H NMR
spectrum would involve dissolving a sample of 3-Methyloctanal (typically 5-10 mg) in a
deuterated solvent such as chloroform-d (CDCIs) containing 0.03% tetramethylsilane (TMS) as
an internal standard. The spectrum would be recorded on a spectrometer operating at a
frequency of 300 MHz or higher. Data acquisition would typically involve a pulse-acquire
sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

3C NMR Spectroscopy (Predicted)

The 3C NMR spectrum provides information on the carbon skeleton of the molecule. The
predicted chemical shifts for 3-Methyloctanal are listed below.

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (Carbonyl) 200-205

Cc2 50-55

C3 35-40

C4-C8 (Alkyl Chain) 20-40

CHs (at C3) 15-20

C9 (Terminal CHs) ~14
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Experimental Protocol for 33C NMR Spectroscopy: For 13C NMR analysis, a more concentrated
sample (20-50 mg) in a deuterated solvent like CDClIs is typically used. The spectrum is
acquired on a spectrometer operating at a frequency of 75 MHz or higher. Broadband proton
decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[3]

[4115]

Mass Spectrometry (MS)

Mass spectrometry of 3-Methyloctanal would likely proceed via electron ionization (El),
leading to the formation of a molecular ion and characteristic fragment ions.

miz Proposed Fragment
142 [M]* (Molecular lon)
127 [M - CHs]*

99 [M - CsH7]*

85 [M - CaHs]*

71 [M - CsHa1]*

57 [CaHo]* (Base Peak)
43 [CsH7]*

29 [CHOJ*

Experimental Protocol for Mass Spectrometry: The mass spectrum would be obtained using a
mass spectrometer with an electron ionization source. The sample would be introduced,
vaporized, and bombarded with electrons (typically at 70 eV). The resulting ions are then
separated by their mass-to-charge ratio and detected.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyloctanal is expected to show characteristic absorption bands for
the aldehyde functional group and the alkyl chain.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.chemguide.co.uk/analysis/nmr/interpretc13.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.chemistrysteps.com/13c-carbon-nmr-spectroscopy/
https://www.benchchem.com/product/b3050425?utm_src=pdf-body
https://www.youtube.com/watch?v=zWxfI4KkHH4
https://www.benchchem.com/product/b3050425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibration

2960-2850 C-H stretch (alkane)
2830-2695 C-H stretch (aldehyde)
1740-1720 C=0 stretch (aldehyde)
1465 C-H bend (alkane)
1375 C-H bend (alkane)

Experimental Protocol for IR Spectroscopy: The IR spectrum can be recorded using a Fourier
Transform Infrared (FTIR) spectrometer. A neat liquid sample can be placed between two salt
plates (e.g., NaCl or KBr), or a solution in a solvent like carbon tetrachloride (CCls) can be used
in a suitable cell. The spectrum is typically recorded over the range of 4000-400 cm~1.[7][8][9]
[10]

Synthesis

A common route for the synthesis of 3-methyloctanal involves the hydroformylation of 2-
octene. This process utilizes a catalyst, such as a rhodium complex, in the presence of
hydrogen and carbon monoxide to introduce a formyl group to the alkene.[1] Another potential
method is the oxidation of 3-methyl-1-octanol.

lllustrative Synthesis Workflow:
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Caption: Hydroformylation of 2-octene to produce 3-Methyloctanal.

Biological Relevance: Olfactory Signaling Pathway

Aldehydes like 3-Methyloctanal are perceived through the olfactory system. The general
mechanism involves the binding of the odorant molecule to olfactory receptors (ORSs), which
are G-protein coupled receptors (GPCRS) located on the cilia of olfactory receptor neurons
(ORNSs).[11][12] This binding event triggers a signal transduction cascade.

The activated G-protein (Gaolf) stimulates adenylyl cyclase, leading to an increase in
intracellular cyclic AMP (cCAMP).[12][13] cAMP then binds to and opens cyclic nucleotide-gated
(CNG) ion channels, causing an influx of Na* and Ca2* ions. This influx depolarizes the
neuron, generating a receptor potential. The increase in intracellular Ca?* can also open Ca?*-
activated Cl~ channels, further contributing to the depolarization.[11][12] This electrical signal is
then transmitted to the olfactory bulb in the brain for processing.

Olfactory Signal Transduction Pathway:
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Caption: Simplified diagram of the olfactory signal transduction cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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